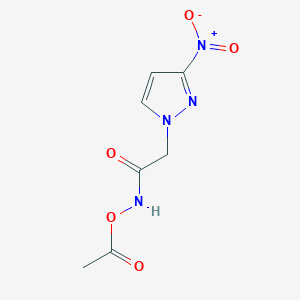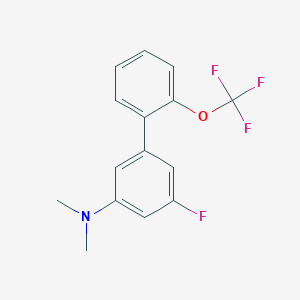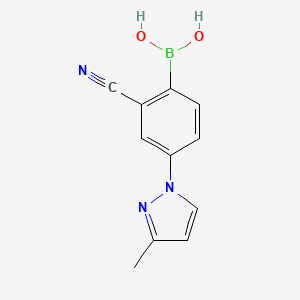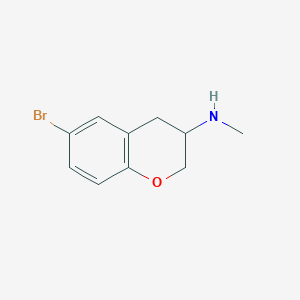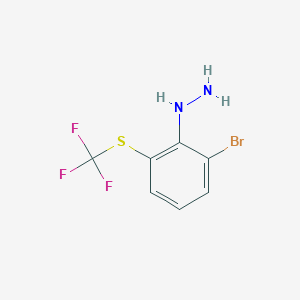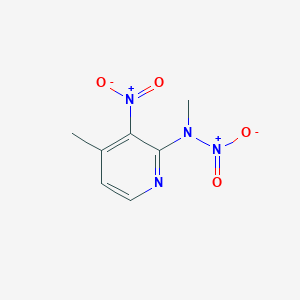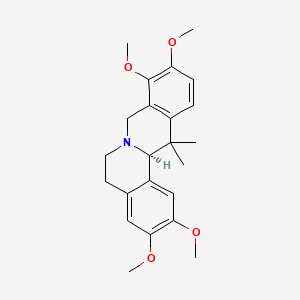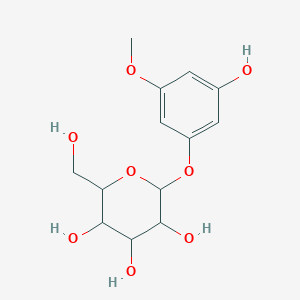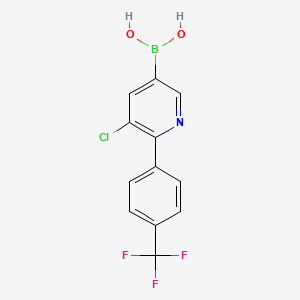
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro group and a trifluoromethylphenyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-6-(4-(trifluoromethyl)phenyl)pyridine.
Borylation Reaction: The key step involves the borylation of the pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or sodium periodate, solvent (e.g., water or acetonitrile).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide or tetrahydrofuran), elevated temperatures.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, this compound can be used to synthesize bioactive molecules that target specific biological pathways. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them potential candidates for drug development.
Medicine
In medicine, derivatives of this compound have shown promise as inhibitors of enzymes and receptors involved in various diseases. For example, boronic acid derivatives are known to inhibit proteasomes, which are targets for cancer therapy.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties. The trifluoromethyl group imparts desirable characteristics such as increased chemical stability and resistance to degradation.
作用機序
The mechanism of action of (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the binding affinity and specificity of the compound for its molecular targets. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group, used in the synthesis of agrochemicals and pharmaceuticals.
5-(Trifluoromethyl)pyridine: Another pyridine derivative with similar applications in chemistry and biology.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: A compound with a similar trifluoromethylphenyl group, used in the development of analgesic drugs.
Uniqueness
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, chloro group, and trifluoromethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of the boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
特性
分子式 |
C12H8BClF3NO2 |
|---|---|
分子量 |
301.46 g/mol |
IUPAC名 |
[5-chloro-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClF3NO2/c14-10-5-9(13(19)20)6-18-11(10)7-1-3-8(4-2-7)12(15,16)17/h1-6,19-20H |
InChIキー |
GPINVJXSBCDEJN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



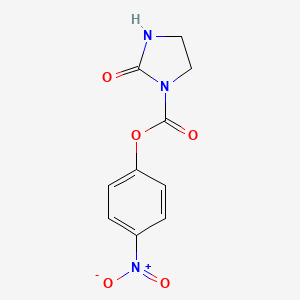
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
